molecular formula C24H30FN7O B1683944 Cenisertib CAS No. 871357-89-0

Cenisertib

Cat. No.: B1683944
CAS No.: 871357-89-0
M. Wt: 451.5 g/mol
InChI Key: KSOVGRCOLZZTPF-PEVOYICTSA-N
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Description

Cenisertib, also known as R763 or AS-703569, is a synthetic small molecule that functions as a potent inhibitor of Aurora kinases. Aurora kinases are enzymes that play a crucial role in cell division by controlling chromosomal segregation. Overexpression of these kinases is often associated with various types of cancer, making them a significant target for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cenisertib is synthesized through a multi-step chemical process. The synthesis involves the formation of a bicyclic core structure, followed by the introduction of various functional groups to achieve the final compound. The key steps include:

Industrial Production Methods

Industrial production of this compound involves optimizing the synthetic route to achieve high yield and purity. This includes:

Chemical Reactions Analysis

Types of Reactions

Cenisertib undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various metabolites and derivatives of this compound, which can have different biological activities and properties .

Scientific Research Applications

Cenisertib has a wide range of scientific research applications, including:

Mechanism of Action

Cenisertib exerts its effects by selectively binding to and inhibiting Aurora kinases A, B, and C. This inhibition disrupts the mitotic spindle activity, blocking cell division and leading to cell death (apoptosis). The compound also inhibits other kinases involved in cell survival and proliferation, such as FLT3, BCR-ABL1, and JAK2 .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Cenisertib

This compound is unique due to its high specificity and potency in inhibiting Aurora kinases. It has demonstrated significant anti-tumor activity in various preclinical models, making it a promising candidate for cancer therapy .

Properties

Key on ui mechanism of action

R763 is a highly potent and specific inhibitor of Aurora kinase, which has been shown to block proliferation and trigger apoptosis (cell death) in several tumor cell lines including cervical, colon, lung, pancreas and prostate. The over-expression of Aurora kinase can cause cells to rapidly develop an abnormal number of chromosomes. Elevated levels of Aurora kinase are frequently associated with various human cancers and inhibition of this enzyme disrupts cell division and promotes apoptosis. [Rigel Pharmaceuticals Press Release] A probable target for R763 is Aurora kinase A (serine/threonine protein kinase 6).

CAS No.

871357-89-0

Molecular Formula

C24H30FN7O

Molecular Weight

451.5 g/mol

IUPAC Name

(1S,2S,4R)-3-[[5-fluoro-2-[3-methyl-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide

InChI

InChI=1S/C24H30FN7O/c1-14-11-17(5-6-19(14)32-9-7-31(2)8-10-32)28-24-27-13-18(25)23(30-24)29-21-16-4-3-15(12-16)20(21)22(26)33/h3-6,11,13,15-16,20-21H,7-10,12H2,1-2H3,(H2,26,33)(H2,27,28,29,30)/t15-,16+,20+,21?/m1/s1

InChI Key

KSOVGRCOLZZTPF-PEVOYICTSA-N

SMILES

CC1=C(C=CC(=C1)NC2=NC=C(C(=N2)NC3C4CC(C3C(=O)N)C=C4)F)N5CCN(CC5)C

Isomeric SMILES

CC1=C(C=CC(=C1)NC2=NC=C(C(=N2)NC3[C@@H]4C[C@H]([C@@H]3C(=O)N)C=C4)F)N5CCN(CC5)C

Canonical SMILES

CC1=C(C=CC(=C1)NC2=NC=C(C(=N2)NC3C4CC(C3C(=O)N)C=C4)F)N5CCN(CC5)C

Appearance

Solid powder

Key on ui other cas no.

871357-89-0

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

R763;  R 763;  R-763;  AS703569;  AS-703569;  AS 703569;  MSC1992371A;  Cenisertib.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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